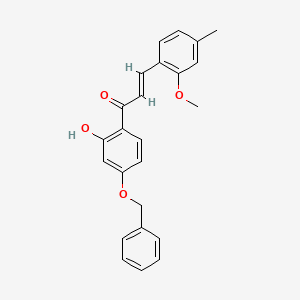

(E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzyloxy)-2-hydroxybenzaldehyde and 2-methoxy-4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of C24H22O4 and a molecular weight of 374.4 g/mol. Its structure features multiple functional groups, including a hydroxyl group and a ketone, which contribute to its biological activity and stability in various chemical environments .

Pharmacological Applications

1. Antiviral and Antimicrobial Activity

Chalcones, including the compound , have shown promising antiviral and antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. For instance, research has demonstrated that certain chalcones exhibit significant activity against influenza viruses and other viral infections .

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of chalcones. The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by chronic inflammation. For example, studies have indicated that specific chalcone derivatives can reduce pro-inflammatory cytokine production in vitro .

3. Antioxidant Properties

Chalcones are known for their antioxidant capabilities, which help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Material Science Applications

1. Synthesis of Novel Materials

The unique chemical structure of (E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one allows it to be used as a precursor in synthesizing novel materials. Its derivatives have been employed in creating organic light-emitting diodes (OLEDs) due to their excellent photophysical properties .

2. Crystal Engineering

The compound's crystallization behavior has been studied extensively, revealing insights into its structural stability and potential applications in crystal engineering. The formation of specific crystal structures can lead to materials with tailored properties for electronic applications .

Case Studies

Case Study 1: Antiviral Efficacy

A study examining the antiviral efficacy of various chalcone derivatives found that this compound exhibited significant inhibitory effects on viral replication in cell cultures. The mechanism was attributed to its ability to interfere with viral entry into host cells .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on inflammation, researchers utilized this chalcone derivative to assess its impact on macrophage activation. The results indicated that the compound effectively reduced the expression of inflammatory markers, suggesting its potential use as an anti-inflammatory agent in therapeutic settings .

Wirkmechanismus

The mechanism of action of (E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer properties might be related to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.

Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.

Curcumin: A well-known compound with a similar structure, widely studied for its anti-inflammatory and anticancer properties.

Uniqueness

(E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity

Biologische Aktivität

(E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound with significant biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C24H22O4

- Molar Mass : 374.43 g/mol

- CAS Number : 1218900-66-3

- Structure : The compound features a conjugated system with a hydroxyl group, which enhances its reactivity and biological interactions.

1. Anticancer Activity

Chalcones have been widely studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Mechanism of Action :

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in human cancer cell lines, including HeLa and K562 cells. This is attributed to the downregulation of cyclin D1 and CDK4 expression, leading to inhibited cell proliferation .

| Cell Line | Phase of Arrest | Key Findings |

|---|---|---|

| HeLa | G2/M | Induces apoptosis via caspase activation . |

| K562 | G0/G1 | Inhibits proliferation by affecting cyclin-dependent kinases . |

2. Apoptosis Induction

The compound promotes apoptosis in cancer cells through several pathways:

- Caspase Activation : Studies show that it enhances the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, facilitating programmed cell death .

3. Antioxidant Activity

Chalcones are known for their antioxidant properties, which contribute to their anticancer effects by reducing oxidative stress within cells:

- DPPH Scavenging Activity : The compound has demonstrated significant free radical scavenging activity, which is crucial in preventing oxidative damage associated with cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of chalcones often correlates with their structural features:

- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and reactivity.

- Substituents on Aromatic Rings : Variations in substituents (e.g., methoxy or benzyloxy groups) affect the compound's potency and selectivity against cancer cells.

Case Studies

Several studies have evaluated the efficacy of this chalcone derivative in vitro:

- Study on HeLa Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase pathways .

- K562 Cell Line Analysis : Another investigation highlighted that this compound caused G0/G1 phase arrest in K562 cells, indicating its potential as a therapeutic agent for leukemia .

Eigenschaften

IUPAC Name |

(E)-1-(2-hydroxy-4-phenylmethoxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-17-8-9-19(24(14-17)27-2)10-13-22(25)21-12-11-20(15-23(21)26)28-16-18-6-4-3-5-7-18/h3-15,26H,16H2,1-2H3/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJRUULHFSTCQA-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.